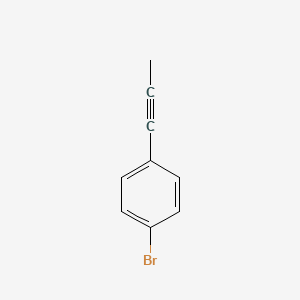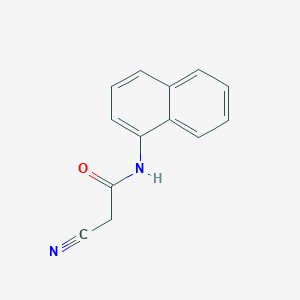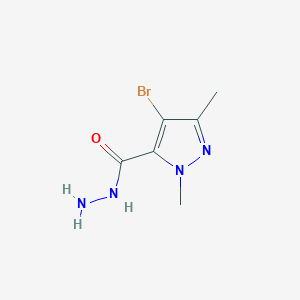
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, involves procedures like cyclocondensation, characterized by specific reactants and conditions. These processes are detailed in studies such as the one by Karrouchi et al. (2020) and another by Karrouchi et al. (2021), which provide insights into the synthesis methods and the structural formation of similar compounds (Karrouchi et al., 2020) (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction, FT-IR, NMR, and ESI-MS, providing information about the molecular geometry and bonding. Studies such as those by Sun et al. (2013) and Aly et al. (2019) offer detailed information on the structure of related pyrazole derivatives (Sun et al., 2013) (Aly et al., 2019).
Chemical Reactions and Properties
Pyrazole derivatives exhibit various chemical reactions due to their unique structural features. Studies like those by Prabhuswamy et al. (2016) and Channar et al. (2019) explore the chemical behavior and reactivity of these compounds, highlighting their potential in different chemical applications (Prabhuswamy et al., 2016) (Channar et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are extensively studied in literature, as seen in the works of Saeed et al. (2020) and Lv et al. (2010), which provide a comprehensive understanding of these aspects (Saeed et al., 2020) (Lv et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, such as reactivity, stability, and interaction with other molecules, are essential for its utilization in various scientific domains. Research by Wen et al. (2006) and Bobko et al. (2012) delve into these aspects, providing insights into the compound's chemical behavior and interactions (Wen et al., 2006) (Bobko et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiinflammatory Applications
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide derivatives have shown promising results in antimicrobial and antiinflammatory studies. For instance, compounds derived from bromoindole-2-carbohydrazides have exhibited moderate to good antiproliferative activity, indicating potential in antimicrobial applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).
DNA Gyrase Inhibition
This compound has been explored in the synthesis of analogs that strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, suggesting significant potential in antibacterial therapy (Sun, Lv, Yin, Yuan, Ma, & Zhu, 2013).
Anti-HSV-1 and Cytotoxic Activities
Derivatives of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide have shown efficacy in reducing the number of viral plaques of Herpes simplex type-1 (HSV-1), indicating potential use in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antioxidant Properties
Research on pyrazole derivatives, including those related to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, has demonstrated potential in exhibiting antioxidant activities. For example, certain compounds have shown significant radical scavenging capacity and effective iron binding, which could be relevant in oxidative stress-related conditions (Karrouchi et al., 2019).
Corrosion Inhibition
Interestingly, derivatives of this compound have been studied for their effectiveness in inhibiting corrosion, particularly in mild steel in acidic mediums. This suggests potential industrial applications in corrosion protection (Cherrak et al., 2020).
Leishmanicidal Activities
1H-pyrazole-4-carbohydrazides, which are structurally related to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, have shown leishmanicidal activities, opening avenues for potential applications in treating Leishmania infections (Bernardino et al., 2006).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMSUDWSZAVRKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

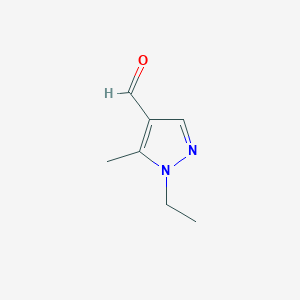
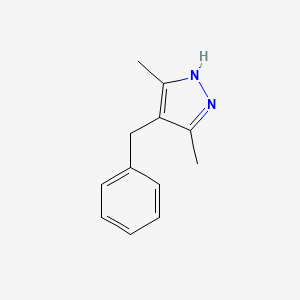

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)


